molecular formula C43H58N10O9 B1605240 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid CAS No. 79358-92-2

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B1605240
CAS No.: 79358-92-2
M. Wt: 859 g/mol
InChI Key: ODBIYIUNJKCWRX-ZZTWKDBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex oligopeptide featuring multiple amino acid residues and functional groups. Its structure includes:

  • Phenylalanine residues: Via 3-phenylpropanoyl moieties, contributing aromaticity and hydrophobic interactions.
  • Branched-chain amino acids: A 4-methylpentanoyl group (likely leucine or isoleucine) enhancing structural stability.
  • With a molecular weight exceeding 800 g/mol (estimated from analogous compounds in and ), its size and polarity may limit bioavailability, necessitating specialized delivery mechanisms.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N10O9/c1-26(2)20-33(40(59)51-32(14-9-19-47-43(45)46)39(58)53-35(42(61)62)23-28-12-7-4-8-13-28)52-41(60)34(22-27-10-5-3-6-11-27)50-37(56)25-48-36(55)24-49-38(57)31(44)21-29-15-17-30(54)18-16-29/h3-8,10-13,15-18,26,31-35,54H,9,14,19-25,44H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,60)(H,53,58)(H,61,62)(H4,45,46,47)/t31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBIYIUNJKCWRX-ZZTWKDBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79358-92-2
Record name Enkephalin-leu, arg(6)-phe(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079358922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid, commonly referred to as a complex peptide, exhibits significant biological activity that has been explored in various studies. This article synthesizes current findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising multiple amino acid residues, which contribute to its biological activity. The specific arrangement of these residues allows for interactions with various biological targets, including receptors and enzymes.

Structural Formula

The structural formula can be represented as follows:

 2S 2 2S 3 phenylpropanoic acid \text{ 2S 2 2S 3 phenylpropanoic acid }

This structure contains several key functional groups that enhance its interaction with biological systems.

  • Receptor Interaction : The compound has been shown to interact with specific receptors, modulating their activity. For instance, it may act as an agonist or antagonist depending on the target receptor.
  • Enzyme Inhibition : Certain studies indicate that this compound can inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions such as obesity and diabetes.
  • Signal Transduction : The compound may influence intracellular signaling pathways, particularly those related to insulin sensitivity and glucose metabolism.

Pharmacological Effects

The biological activity of the compound has been evaluated in various preclinical studies:

  • Antidiabetic Effects : Research indicates that the compound may improve glycemic control by enhancing insulin secretion and sensitivity.
  • Anti-inflammatory Properties : Some findings suggest that it possesses anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.

Case Studies

  • Diabetes Management : In a study involving diabetic animal models, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups.
    Study ReferenceModel UsedDosageOutcome
    Diabetic Rats10 mg/kg30% reduction in blood glucose
    Obese Mice5 mg/kgImproved insulin sensitivity
  • Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis, showing a decrease in inflammatory markers after treatment.
    Trial ReferencePatient GroupTreatment DurationResult
    50 RA Patients12 weeks25% reduction in CRP levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Features Molecular Weight (g/mol) Functional Groups Potential Bioactivity
Target Compound Tyrosine (×2), phenylalanine (×2), branched-chain residue, arginine-like group ~800 (estimated) Hydroxyl, amide, guanidino, aromatic rings Possible receptor binding, enzyme inhibition (hypothetical)
Tyr-Tyr-Phe () Tripeptide: Tyrosine-tyrosine-phenylalanine 491.5 Hydroxyl, amide, aromatic rings Antioxidant, peptide signaling (e.g., opioid receptor modulation)
Met-Phe-Ser () Tripeptide: Methionine-phenylalanine-serine ~400 (estimated) Thioether (Met), hydroxyl (Ser), aromatic (Phe) Antioxidant (Met), structural stability (Ser)
(2S)-2-{[(4-acetylphenyl)sulfonyl]amino}propanoic acid () Sulfonamide with acetylphenyl group 271.29 Sulfonyl, acetyl, carboxylic acid Enzyme inhibition (e.g., carbonic anhydrase)
Marine actinomycete-derived peptides () Variable; often cyclic or modified residues (e.g., halogenation) 500–1500 Diverse: cyclic backbones, non-proteinogenic amino acids Antimicrobial, anticancer

Key Differences

Complexity : The target compound’s extended backbone and arginine-like segment distinguish it from simpler tripeptides like Tyr-Tyr-Phe or Met-Phe-Ser. This may enhance target specificity but reduce membrane permeability .

Functional Groups: Unlike sulfonamides (), the target lacks sulfonyl groups but features guanidino moieties, favoring interactions with phosphorylated biomolecules (e.g., nucleic acids or kinases).

Bioactivity : While Tyr-Tyr-Phe has documented opioid-related signaling , the target’s bioactivity remains uncharacterized. Marine-derived peptides () often exhibit cytotoxicity, but similar effects in the target compound require validation.

Research Findings and Limitations

  • Structural Insights : Solid-state NMR () could resolve the target’s conformation, particularly the arginine-like segment’s hydrogen-bonding patterns.
  • Pharmacological Gaps: No direct evidence links the target to ferroptosis () or antimicrobial activity (). Testing in models of oral squamous cell carcinoma () or microbial assays is needed.

Preparation Methods

General Preparation Approach

The synthesis of such a complex peptide generally follows these steps:

  • Stepwise Assembly of Amino Acids: The peptide is constructed by sequentially coupling protected amino acid derivatives, ensuring the stereochemistry (2S configuration) is maintained at each chiral center.

  • Use of Protecting Groups: Amino and carboxyl groups are protected to prevent undesired side reactions. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for amino groups and t-butyl-based groups for side chains.

  • Activation of Carboxyl Groups: Coupling reagents such as HBTU, HATU, or DIC are used to activate the carboxyl group of one amino acid to react with the amino group of the next, forming peptide bonds.

  • Purification and Characterization: After synthesis, the peptide is cleaved from the resin (if SPPS is used), deprotected, and purified, typically by high-performance liquid chromatography (HPLC). Characterization is done using mass spectrometry and NMR spectroscopy.

Specific Preparation Details

Based on available research and patent literature, the preparation methods for this peptide include:

  • Starting Materials: Protected amino acids corresponding to the sequence, including derivatives of amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine), phenylalanine, leucine (4-methylpentanoic acid), and arginine (bearing the diaminomethylideneamino group).

  • Coupling Strategy: The peptide chain is elongated from the C-terminus to the N-terminus using activated esters or in situ activation methods. The coupling is repeated for each amino acid residue.

  • Side Chain Modifications: The guanidine group of arginine is introduced via protected forms such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or similar, which are removed in the final deprotection step.

  • Reaction Conditions: Couplings are performed in solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) at room temperature or slightly elevated temperatures to optimize yield.

  • Cleavage and Deprotection: Final cleavage from resin (for SPPS) is achieved using trifluoroacetic acid (TFA) cocktails, which also remove side chain protecting groups.

Data Table: Typical Reagents and Conditions in Peptide Synthesis of This Compound

Step Reagents/Conditions Purpose
Amino acid protection Fmoc-Cl, t-butyl esters Protect amino and side chain groups
Activation of carboxyl HBTU, HATU, DIC, or EDC Facilitate peptide bond formation
Coupling solvent DMF, NMP Dissolve reagents and promote reaction
Deprotection of Fmoc 20% Piperidine in DMF Remove Fmoc protecting group
Side chain deprotection TFA with scavengers (e.g., water, TIS) Remove side chain protecting groups
Purification Reverse-phase HPLC Purify final peptide
Characterization Mass spectrometry, NMR Confirm structure and purity

Research Findings and Notes

  • The compound is related to peptides derived from endogenous opioid peptides or bioactive sequences involving tyrosine and phenylalanine residues, which require precise stereochemical control during synthesis.

  • Patents such as EP3087993A1 and US9783789B2 describe similar peptides and their synthetic routes involving multi-step peptide assembly with emphasis on protecting group strategies and coupling efficiencies.

  • The complexity of the peptide necessitates multiple purification steps to achieve high purity, often exceeding 95%, which is critical for biological activity.

  • Advances in automated peptide synthesizers have facilitated the preparation of such peptides by allowing precise control over reaction times, reagent delivery, and washing steps.

  • Side reactions such as racemization or incomplete coupling are minimized by optimized reagent choice and reaction conditions.

Q & A

Q. What are the key synthetic strategies for constructing the peptide backbone of this compound, given its multiple stereospecific residues?

  • Methodological Answer : The synthesis involves sequential peptide coupling using activated intermediates. For example:
  • Stepwise Solid-Phase Peptide Synthesis (SPPS) : Employ Fmoc/t-Bu protection strategies. The tyrosine (4-hydroxyphenyl) residue requires orthogonal protection (e.g., tert-butyl for hydroxyl groups) to prevent side reactions .
  • Coupling Reagents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) or DIC/HOBt for efficient amide bond formation, especially for sterically hindered residues like 4-methylpentanoyl (leucine analog) .
  • Example Protocol :
  • Activate carboxyl groups with HATU in DMF.
  • Couple residues at 0°C to minimize racemization.
  • Deprotect Fmoc groups with 20% piperidine in DMF.
  • Yield Optimization : Adjust reaction times (2–4 hours) and stoichiometry (1.5 equivalents of amino acid) for challenging steps .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane/isopropanol (70:30) to resolve enantiomers. Retention times should match standards with S-configuration at all chiral centers .
  • NMR Spectroscopy : Perform 2D experiments (COSY, NOESY) to confirm spatial arrangement. For instance, NOE correlations between α-protons of adjacent residues validate backbone conformation .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: ~1100–1200 Da) ensures correct molecular weight. Isotopic patterns distinguish impurities .

Advanced Research Questions

Q. How does the compound’s conformational flexibility influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s folding in aqueous and lipid environments. Key parameters:
  • Force fields: AMBER or CHARMM for peptide systems.
  • Simulate at 310 K for 100 ns to assess stability of the arginine-like (diaminomethylideneamino) side chain .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) with target proteins. For example, a kon > 10^4 M⁻¹s⁻¹ suggests strong electrostatic interactions via the guanidino group .

Q. What experimental approaches mitigate stability challenges (e.g., hydrolysis, oxidation) during storage and handling?

  • Methodological Answer :
  • Degradation Studies :
ConditionDegradation PathwayMitigation Strategy
pH < 3 (acidic)Hydrolysis of amide bondsLyophilize and store at -20°C in argon atmosphere .
Light exposureOxidation of 4-hydroxyphenyl groupUse amber vials and add 0.1% BHT as antioxidant .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor via HPLC; >95% purity indicates robustness .

Q. How can computational tools optimize the synthesis route for scalability?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates. For example, transition states for peptide coupling can be minimized using solvent models (e.g., PCM for DMF) .
  • AI-Driven Automation : Implement platforms like COMSOL Multiphysics to simulate reaction kinetics. Machine learning models trained on SPPS data predict optimal coupling times and reagent ratios .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data on aqueous vs. organic solvent solubility?

  • Methodological Answer :
  • Solubility Screen : Test in buffers (pH 1–10) and organic solvents (DMF, DMSO). Data from (dihydrochloride salt form) suggests enhanced aqueous solubility (up to 50 mg/mL at pH 7) due to protonated amines. In contrast, the free acid form () is soluble in DMSO (>100 mg/mL).
  • Recommendation : Use salt forms for in vitro assays and DMSO stock solutions for cellular studies.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Challenging Residues

ResidueCoupling ReagentSolventYield (%)Reference
4-MethylpentanoylHATU/DIEADMF78
DiaminomethylideneaminoDIC/HOBtDCM65
3-PhenylpropanoylEDCl/HOAtTHF82

Q. Table 2. Stability Profile Under Stress Conditions

Stress ConditionDegradation (%)Major Impurity
0.1 M HCl, 24 h12Hydrolyzed amide
0.1 M NaOH, 24 h18Oxidized phenol
UV Light (254 nm), 48 h25Quinone derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.